Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 is a synthetic peptide derived from the amyloid beta-protein, specifically targeting the sequence from amino acids 15 to 25. This peptide is of significant interest in Alzheimer's disease research due to its involvement in the aggregation of amyloid beta-proteins, which form plaques in the brains of affected individuals. The compound's structure and modifications, such as the addition of epsilon-aminocaproic acid and lysine residues, enhance its stability and solubility, making it a valuable tool for studying amyloid pathology and potential therapeutic interventions.
This compound is synthesized from the amyloid precursor protein, which is a transmembrane protein that undergoes proteolytic cleavage to produce various amyloid beta-peptides. The classification of this compound falls under synthetic peptides used in neurobiological research, particularly in studies related to neurodegenerative diseases like Alzheimer's. Its classification can also be associated with peptides involved in protein aggregation processes.
The synthesis of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 consists of a core sequence derived from the amyloid beta-protein with specific modifications:
The molecular weight and specific structural features can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide insights into the peptide's conformation and stability under physiological conditions.
The primary reactions involving Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 include:
The kinetics of these reactions can be studied using techniques like circular dichroism and fluorescence spectroscopy, which monitor conformational changes and aggregation states over time.
The mechanism by which Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 interacts with biological systems involves:
Experimental studies often utilize cellular models or in vitro assays to evaluate how this peptide affects amyloid beta aggregation dynamics and cellular toxicity.
Relevant data can be obtained through differential scanning calorimetry or thermal gravimetric analysis.
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 has several applications in scientific research:
Alzheimer's disease (AD) represents the most prevalent form of dementia worldwide, characterized neuropathologically by two hallmark lesions: extracellular amyloid plaques composed predominantly of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides serves as the initial molecular trigger that subsequently ignites the complex neurodegenerative cascade culminating in clinical dementia [4]. Aβ peptides derive from the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase complexes. While Aβ1-40 constitutes the most abundant isoform (~80-90%), the Aβ1-42 variant exhibits greater hydrophobicity and fibrillogenicity, making it the predominant species deposited in senile plaques [2] [4]. Emerging evidence challenges the traditional plaque-centric view, suggesting that soluble Aβ oligomers rather than insoluble fibrils represent the principal neurotoxic entities responsible for synaptic dysfunction, disrupted neural connectivity, and eventual neuronal death [8]. This paradigm shift has profound implications for therapeutic strategies aimed at intercepting the amyloid pathway at specific aggregation stages.
The Aβ peptide is a 4-kDa fragment of APP whose structural plasticity enables its adoption of multiple conformations with distinct pathobiological properties. The peptide contains several critical domains: an N-terminal extracellular domain (residues 1-16), a central hydrophobic cluster (CHC, residues 17-21: Lys-Leu-Val-Phe-Phe), and a C-terminal transmembrane domain (residues 29-40/42) governing membrane insertion and aggregation propensity [4] [9]. The CHC domain within residues 17-21 serves as the primary driver of hydrophobic interactions initiating β-sheet formation and amyloidogenesis. Crucially, the Aβ(15-25) fragment (H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH) encapsulates nearly the entire CHC along with flanking residues modulating its solubility and conformational behavior [1] [5]. This fragment retains the intrinsic capacity for self-assembly into β-sheet-rich structures mirroring the aggregation behavior of full-length Aβ, while offering superior chemical tractability for inhibitor design [5].
The transition from monomeric Aβ to neurotoxic species involves complex misfolding intermediates. Soluble oligomers ranging from dimers to dodecamers demonstrate potent synaptic toxicity by binding to neuronal membranes, inducing oxidative stress, disrupting calcium homeostasis, and impairing long-term potentiation (LTP) – the cellular correlate of learning and memory [8]. Intriguingly, the correlation between insoluble plaque burden and cognitive decline remains surprisingly weak in human studies, suggesting plaques may represent relatively inert reservoirs or end-stage aggregates rather than the primary pathogenic entities [2] [4]. This dissociation is exemplified by immunotherapy trials where plaque removal yielded only modest clinical benefits, implying that once initiated, downstream neurodegenerative processes (particularly tau pathology) may proceed independently [2]. Consequently, therapeutic interventions targeting soluble oligomeric assemblies during early nucleation phases hold greater promise for halting disease progression.
Table 1: Key Domains within Amyloid-Beta Peptides and Their Pathogenic Roles
Aβ Domain | Residue Span | Structural Features | Pathogenic Functions |
---|---|---|---|
N-terminal | 1-16 | Hydrophilic, contains metal-binding sites (His6, 13,14) | Modulates solubility; antibody recognition sites |
Central Hydrophobic Cluster (CHC) | 17-21 (Lys-Leu-Val-Phe-Phe) | Predominantly hydrophobic; nucleation core | Primary driver of β-sheet formation and aggregation |
Turn Region | 22-28 | Links CHC to C-terminal | Adopts bend/loop conformations facilitating monomer folding |
C-terminal | 29-40/42 | Transmembrane domain; hydrophobic | Determines aggregation kinetics; Aβ42 more pathogenic than Aβ40 |
Amyloid-beta aggregation follows a complex nucleated polymerization pathway beginning with conformational changes in monomeric peptides that expose hydrophobic domains, enabling their initial association. This process progresses through several distinct phases:
The Aβ(15-25) fragment itself exhibits pronounced β-sheet propensity and rapid fibrillation kinetics, recapitulating critical aspects of full-length Aβ aggregation despite its truncated sequence. This fragment's structural relevance is further evidenced by its detection in neurons of the subiculum and entorhinal cortex in AD brains – regions exhibiting early vulnerability to tauopathy and neurodegeneration [9]. Crucially, oligomeric intermediates formed during Aβ(15-25) aggregation demonstrate direct synaptic toxicity by impairing mitochondrial function, inducing membrane permeability, and activating neuroinflammatory pathways [8] [9].
Table 2: Stages of Aβ Aggregation and Characteristics of Key Intermediate Species
Aggregation Stage | Primary Species | Size/Structure | Key Pathogenic Mechanisms |
---|---|---|---|
Monomer | Aβ monomer | ~4 kDa; random coil/α-helix | Physiological functions unclear; precursor to toxic forms |
Early Oligomers | Dimers, Trimers, Tetramers | SDS-stable; spherical/annular | Bind membranes; disrupt LTP; induce oxidative stress |
Late Oligomers/Protofibrils | Aβ*56, Amylospheroids | ~12-150 kDa; pore-like | Membrane pore formation; calcium influx; mitochondrial damage |
Mature Fibrils | Cross-β-sheet filaments | Insoluble; >1000 kDa | Scaffold for secondary nucleation; component of plaques |
Plaques | Extracellular deposits | Micrometer scale; β-sheet core | Trigger glial activation; neuritic dystrophy; reservoir of Aβ |
The molecular dissection of Aβ aggregation pathways identifies the Aβ(15-25) segment as a high-value therapeutic target for several compelling reasons. First, this 11-residue peptide encompasses the KLVFF sequence (residues 17-21), which constitutes the minimal hydrophobic self-recognition motif indispensable for initiating and propagating β-sheet formation via aromatic stacking and hydrophobic contacts [1] [5] [9]. Second, its significantly smaller size compared to full-length Aβ enhances synthetic accessibility and reduces structural complexity for rational drug design while retaining the core aggregation-driving domain. Third, inhibitors designed against Aβ(15-25) can potentially intercept aggregation at the earliest nucleation phases, preventing the formation of neurotoxic oligomers rather than attempting to dissociate mature fibrils – a thermodynamically challenging endeavor.
The compound Gly-Amyloid Beta-Protein (15-25)-Gly-epsilon-Aminocaproyl(-Lys)6 (CAS: 184951-46-0, MF: C₁₀₅H₁₇₈N₂₈O₂₆, MW: 2248.71 g/mol) embodies a sophisticated molecular strategy to exploit this rationale [1] [3] [5]. Its design incorporates three functionally optimized domains:
This multi-domain architecture enables the compound to function as a potent aggregation disruptor through combined competitive inhibition and electrostatic interference mechanisms. Its efficacy stems from simultaneously occupying critical hydrophobic recognition sites while introducing charge repulsion that destabilizes developing β-sheet structures. This approach specifically targets the soluble oligomeric species most strongly correlated with synaptic dysfunction, offering a promising strategy for early therapeutic intervention in the amyloid cascade [1] [3] [8].
Table 3: Structural Components and Rationale of Gly-Aβ(15-25)-Gly-eAhx-(-Lys)6
Component | Chemical Structure/Sequence | Key Physicochemical Properties | Therapeutic Rationale |
---|---|---|---|
Aβ(15-25) Core | H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH | Hydrophobic (KLVFF), β-sheet forming | Competes with full-length Aβ for incorporation into aggregates |
Gly-Gly Spacer | -Gly-Gly- | Flexible, hydrophilic peptide linker | Provides conformational freedom between functional domains |
epsilon-Aminocaproyl (eAhx) Spacer | -NH-(CH₂)₅-CO- | Hydrophobic, flexible aliphatic chain | Enhances spatial separation; improves bioavailability |
Hexa-Lysine Tail | -Lys-Lys-Lys-Lys-Lys-Lys-OH | Highly cationic (+6 charge), hydrophilic | Introduces charge repulsion disrupting β-sheet assembly; boosts solubility |
Table 4: Comparison of Key Aβ Fragments in Alzheimer's Disease Research
Fragment | Sequence | Key Properties | Primary Research Applications |
---|---|---|---|
Aβ(1-40/42) | Full-length isoforms | Full aggregation spectrum; forms plaques & oligomers | Gold standard for in vitro & in vivo AD modeling |
Aβ(15-25) | H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH | Contains KLVFF core; rapid aggregation | Studying nucleation mechanisms; inhibitor design scaffold |
Aβ(25-35) | H-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH | Highly toxic; induces oxidative stress | Acute neurotoxicity studies; mitochondrial dysfunction models |
Gly-Aβ(15-25)-Gly-eAhx-(-Lys)6 | H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Gly-eAhx-Lys₆-OH | Designed inhibitor; high solubility | Disrupting early oligomerization; research tool for Aβ aggregation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2